molecular formula C17H14N2O2 B8735667 4-Cyclopropyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylic acid CAS No. 649727-28-6

4-Cyclopropyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylic acid

Cat. No. B8735667
Key on ui cas rn: 649727-28-6
M. Wt: 278.30 g/mol
InChI Key: IQBLFRLZQFLYLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07078414B2

Procedure details

0.63 g (15 mmol) of lithium hydroxide monohydrate is added, at a temperature in the region of 20° C., to 1.3 g (4.4 mmol) of 4-cyclopropyl-3-methoxycarbonyl-1-(quinolin-4-yl)-1H-pyrrole dissolved in 50 mL of tetrahydrofuran and 50 mL of water. After stirring for 26 hours at the reflux temperature of the solvent, the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa). The residue is taken up in 20 mL of water and then triturated with 15 mL of 1 N hydrochloric acid. After the solid residue has been filtered off and dried at a temperature in the region of 50° C. at atmospheric pressure, 1.05 g of 3-carboxy-4-cyclopropyl-1-(quinolin-4-yl)-1H-pyrrole are obtained in the form of a cream-colored solid melting at 195° C.
Name
lithium hydroxide monohydrate
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
4-cyclopropyl-3-methoxycarbonyl-1-(quinolin-4-yl)-1H-pyrrole
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].[CH:4]1([C:7]2[C:8]([C:22]([O:24]C)=[O:23])=[CH:9][N:10]([C:12]3[C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)[N:15]=[CH:14][CH:13]=3)[CH:11]=2)[CH2:6][CH2:5]1>O1CCCC1.O>[C:22]([C:8]1[C:7]([CH:4]2[CH2:6][CH2:5]2)=[CH:11][N:10]([C:12]2[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[N:15]=[CH:14][CH:13]=2)[CH:9]=1)([OH:24])=[O:23] |f:0.1.2|

Inputs

Step One
Name
lithium hydroxide monohydrate
Quantity
0.63 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
4-cyclopropyl-3-methoxycarbonyl-1-(quinolin-4-yl)-1H-pyrrole
Quantity
1.3 g
Type
reactant
Smiles
C1(CC1)C=1C(=CN(C1)C1=CC=NC2=CC=CC=C12)C(=O)OC
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 26 hours at the reflux temperature of the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa)
CUSTOM
Type
CUSTOM
Details
triturated with 15 mL of 1 N hydrochloric acid
FILTRATION
Type
FILTRATION
Details
After the solid residue has been filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried at a temperature in the region of 50° C. at atmospheric pressure, 1.05 g of 3-carboxy-4-cyclopropyl-1-(quinolin-4-yl)-1H-pyrrole

Outcomes

Product
Details
Reaction Time
26 h
Name
Type
product
Smiles
C(=O)(O)C1=CN(C=C1C1CC1)C1=CC=NC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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